molecular formula C15H24O2 B1204919 Tsuwabukinonol CAS No. 69847-01-4

Tsuwabukinonol

Cat. No.: B1204919
CAS No.: 69847-01-4
M. Wt: 236.35 g/mol
InChI Key: YLAHJFYRYZUGRP-BBIZWXPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tsuwabukinonol is a natural product found in Farfugium japonicum with data available.

Scientific Research Applications

Antidiabetic Effects

Tsuwabukinonol has been studied for its potential antidiabetic properties. Research on compounds such as saponins from different plants, which may have similar effects to this compound, shows promise in this area. For instance, total saponins from Entada phaseoloides demonstrated significant hypoglycemic and hypolipidemic activities in type 2 diabetic rats, supporting their antidiabetic property (Zheng et al., 2012). Similarly, other plant-derived compounds have shown effectiveness in stimulating glucose uptake in both insulin-sensitive and insulin-resistant murine and human adipocytes, indicating potential antidiabetic effects (Alonso-Castro et al., 2010).

Anti-Inflammatory Properties

The anti-inflammatory properties of this compound and related compounds have also been a focus of research. Studies have found that certain plant extracts, which might share chemical similarities with this compound, can inhibit inflammation. For example, Toona sinensis, a medicinal herb, modulated autophagy and cytokines in lipopolysaccharide-induced RAW 264.7 macrophages, indicating its potential to prevent inflammation-related diseases (Kuo et al., 2020).

Cardiovascular and Metabolic Health

This compound and similar compounds may also have applications in improving cardiovascular and metabolic health. The study of 2,3,5,4'-Tetrahydroxy-stilbene-2-O-β-D-glucoside (TSG) demonstrated its potential in improving lipid accumulation and inflammation, and in regulating the intestinal microbial imbalance in ApoE-deficient mice, suggesting a preventive effect in the development and progression of atherosclerosis (Li et al., 2020).

Neuroprotective Effects

Research has also indicated the potential neuroprotective effects of this compound and related compounds. For instance, studies on Tanshinone II-A, a compound found in Salvia miltiorrhiza, revealed protective effects in cardiovascular, metabolic, neurodegenerative diseases, and cancers, hinting at the broad therapeutic applications of such compounds (Xu & Liu, 2013).

Properties

69847-01-4

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(4R,4aS,6R,7R,8aS)-7-hydroxy-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one

InChI

InChI=1S/C15H24O2/c1-9(2)13-8-15(4)10(3)5-12(16)6-11(15)7-14(13)17/h10-11,13-14,17H,1,5-8H2,2-4H3/t10-,11-,13-,14-,15+/m1/s1

InChI Key

YLAHJFYRYZUGRP-BBIZWXPBSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C[C@H]2[C@]1(C[C@@H]([C@@H](C2)O)C(=C)C)C

SMILES

CC1CC(=O)CC2C1(CC(C(C2)O)C(=C)C)C

Canonical SMILES

CC1CC(=O)CC2C1(CC(C(C2)O)C(=C)C)C

69847-01-4

synonyms

8 beta-hydroxy-4 beta(H),10 beta(H),5 alpha-eremophil- 11-en-2-one
tsuwabukinonol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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